molecular formula C12H6F6N2S2 B3041068 Di[5-(trifluoromethyl)-2-pyridyl] disulphide CAS No. 259544-96-2

Di[5-(trifluoromethyl)-2-pyridyl] disulphide

Cat. No.: B3041068
CAS No.: 259544-96-2
M. Wt: 356.3 g/mol
InChI Key: FKUBQFNUFKOTJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di[5-(trifluoromethyl)-2-pyridyl] disulphide is an organic compound with the molecular formula C12H6F6N2S2 and a molecular weight of 356.31 g/mol . This compound is characterized by the presence of two pyridyl rings substituted with trifluoromethyl groups and linked by a disulphide bond. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di[5-(trifluoromethyl)-2-pyridyl] disulphide typically involves the reaction of 5-(trifluoromethyl)-2-pyridyl thiol with an oxidizing agent. One common method is the oxidation of 5-(trifluoromethyl)-2-pyridyl thiol using iodine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes using more efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Di[5-(trifluoromethyl)-2-pyridyl] disulphide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Di[5-(trifluoromethyl)-2-pyridyl] disulphide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Di[5-(trifluoromethyl)-2-pyridyl] disulphide involves the cleavage and formation of disulphide bonds. In biological systems, it can modulate redox states by interacting with thiol groups in proteins, leading to changes in protein structure and function. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable tool in redox chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di[5-(trifluoromethyl)-2-pyridyl] disulphide is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric effects. These effects enhance the compound’s stability and reactivity, making it particularly useful in various chemical and biological applications .

Properties

IUPAC Name

5-(trifluoromethyl)-2-[[5-(trifluoromethyl)pyridin-2-yl]disulfanyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F6N2S2/c13-11(14,15)7-1-3-9(19-5-7)21-22-10-4-2-8(6-20-10)12(16,17)18/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUBQFNUFKOTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)SSC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F6N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Di[5-(trifluoromethyl)-2-pyridyl] disulphide
Reactant of Route 2
Reactant of Route 2
Di[5-(trifluoromethyl)-2-pyridyl] disulphide
Reactant of Route 3
Di[5-(trifluoromethyl)-2-pyridyl] disulphide
Reactant of Route 4
Di[5-(trifluoromethyl)-2-pyridyl] disulphide
Reactant of Route 5
Reactant of Route 5
Di[5-(trifluoromethyl)-2-pyridyl] disulphide
Reactant of Route 6
Di[5-(trifluoromethyl)-2-pyridyl] disulphide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.